2-Phenyl-4-(4-methoxyphenyl)-6-cyclohexylpyrimidine
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Overview
Description
2-Phenyl-4-(4-methoxyphenyl)-6-cyclohexylpyrimidine is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by its unique structure, which includes a phenyl group, a methoxyphenyl group, and a cyclohexyl group attached to a pyrimidine ring. The presence of these diverse functional groups makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-4-(4-methoxyphenyl)-6-cyclohexylpyrimidine typically involves multi-step reactions. One common method includes the condensation of appropriate aldehydes with urea or thiourea under acidic or basic conditions to form the pyrimidine ring. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sodium hydroxide. The cyclohexyl group can be introduced through a Grignard reaction or a Friedel-Crafts alkylation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-4-(4-methoxyphenyl)-6-cyclohexylpyrimidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The phenyl groups can be reduced to form cyclohexyl derivatives.
Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with halogens or other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include hydroxylated derivatives, cyclohexyl derivatives, and halogenated pyrimidines .
Scientific Research Applications
2-Phenyl-4-(4-methoxyphenyl)-6-cyclohexylpyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 2-Phenyl-4-(4-methoxyphenyl)-6-cyclohexylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. These interactions can lead to various biological effects, such as the inhibition of cell proliferation or the modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-4H-chromen-4-one: Known for its polyfunctional properties and potential therapeutic applications.
Thiazole derivatives: Exhibiting diverse biological activities, including antimicrobial and anticancer properties.
Quinazoline derivatives: Noted for their wide range of pharmacological activities, such as anti-inflammatory and anticancer effects.
Uniqueness
2-Phenyl-4-(4-methoxyphenyl)-6-cyclohexylpyrimidine is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both phenyl and cyclohexyl groups attached to the pyrimidine ring enhances its potential for diverse applications in medicinal chemistry and material science .
Properties
IUPAC Name |
4-cyclohexyl-6-(4-methoxyphenyl)-2-phenylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O/c1-26-20-14-12-18(13-15-20)22-16-21(17-8-4-2-5-9-17)24-23(25-22)19-10-6-3-7-11-19/h3,6-7,10-17H,2,4-5,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKGODANIVMGFLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=CC=C3)C4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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